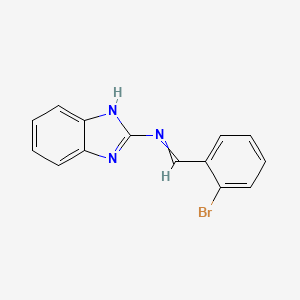
N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine: is a chemical compound that belongs to the class of benzimidazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine typically involves the condensation of 2-bromoaniline with 2-formylbenzimidazole under acidic or basic conditions. The reaction may be carried out in solvents such as ethanol or methanol, and catalysts like acetic acid or sodium acetate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole amines.
Applications De Recherche Scientifique
N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1H-Benzimidazol-2-yl)-1-phenylmethanimine
- N-(1H-Benzimidazol-2-yl)-1-(2-chlorophenyl)methanimine
- N-(1H-Benzimidazol-2-yl)-1-(4-bromophenyl)methanimine
Comparison
Compared to similar compounds, N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine may exhibit unique properties due to the presence of the bromine atom at the 2-position of the phenyl ring. This substitution can influence the compound’s reactivity, biological activity, and physical properties.
Propriétés
Numéro CAS |
108791-82-8 |
|---|---|
Formule moléculaire |
C14H10BrN3 |
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
N-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)methanimine |
InChI |
InChI=1S/C14H10BrN3/c15-11-6-2-1-5-10(11)9-16-14-17-12-7-3-4-8-13(12)18-14/h1-9H,(H,17,18) |
Clé InChI |
SNIYTRFEYBJYHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NC2=NC3=CC=CC=C3N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
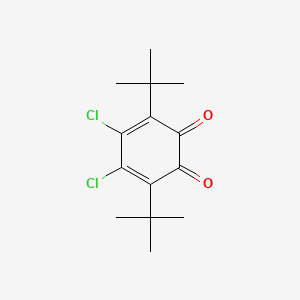
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)
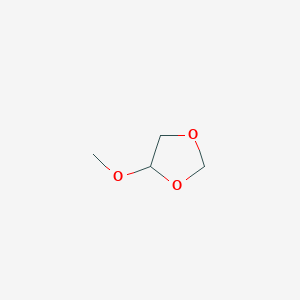
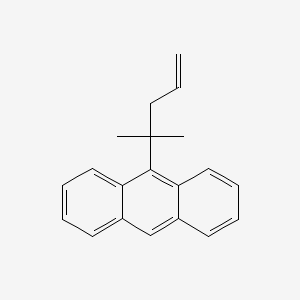
![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)
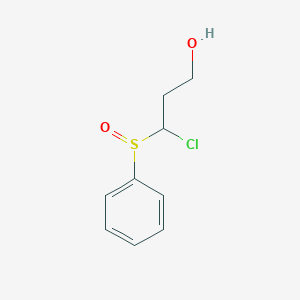
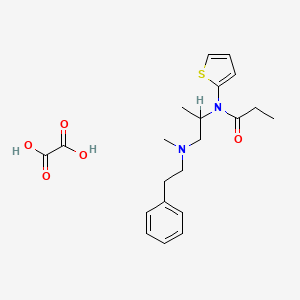


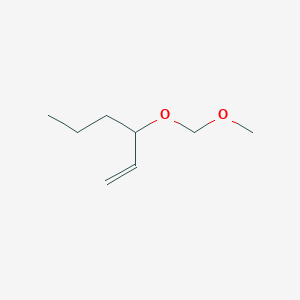
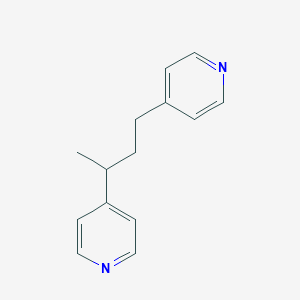
![(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14321264.png)
